Dynasore hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

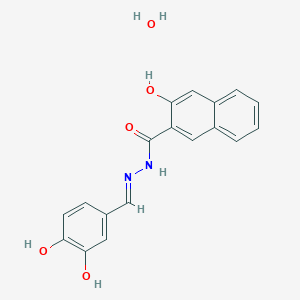

Molecular Structure Analysis

The molecular formula of Dynasore hydrate is C18H14N2O4 . Its molecular weight is 322.31 g/mol . It is soluble in DMSO at 30 mg/mL or ethanol at 1 mg/mL .

Chemical Reactions Analysis

This compound has been shown to be protective of cells and their surface glycocalyx, preventing damage due to oxidative stress . This suggests that this compound may interact with reactive oxygen species, although the specific chemical reactions involved are not detailed in the sources.

Physical and Chemical Properties Analysis

This compound has a molecular weight of 322.31 g/mol . It is soluble in DMSO at 30 mg/mL or ethanol at 1 mg/mL . The CAS Number is 1202867-00-2 .

Wissenschaftliche Forschungsanwendungen

Inhibition of Dynamin

Dynasore hydrate is a cell-permeable inhibitor of dynamin, which is essential for clathrin-dependent coated vesicle formation in cells. It has been found to interfere with the GTPase activity of various dynamin proteins but not other small GTPases. As a result, dynasore acts as a potent inhibitor of endocytic pathways dependent on dynamin, rapidly blocking coated vesicle formation and leading to the accumulation of specific types of coated pit intermediates. This function is crucial for understanding the role of dynamin in vesicle formation and the overall endocytic process (Macia et al., 2006).

Impact on Cellular Function

Dynasore is not only a dynamin inhibitor but also affects other cellular processes. It has been observed to reduce labile cholesterol in the plasma membrane and disrupt lipid raft organization in a dynamin-independent manner. Understanding these effects is significant for exploring both the role of dynamin and the regulation of cholesterol in plasma membranes (Preta, Cronin, & Sheldon, 2015).

Neurological Applications

Dynasore has shown potential in neurological applications, particularly in spinal cord injury (SCI) in rats. It has been found to improve motor function recovery after SCI by inhibiting neuronal apoptosis and astrocytic proliferation. This indicates that dynasore could have therapeutic potential in treating SCI and possibly other neurological conditions (Li et al., 2017).

Anti-Viral Properties

Research has revealed that dynasore can disrupt the trafficking of herpes simplex virus proteins. By inhibiting dynamin, dynasore impedes viral entry and other steps in the viral life cycle, suggesting its potential as an antiviral agent (Mues et al., 2015).

Cancer Research

In cancer research, dynasore has been found to suppress lamellipodia formation and cancer cell invasion by destabilizing actin filaments. This indicates its potential as a tool for understanding cancer cell motility and possibly as a therapeutic agent in cancer treatment (Yamada et al., 2009).

Wirkmechanismus

Target of Action

Dynasore hydrate primarily targets dynamin , a GTPase protein . Dynamin plays an essential role in membrane fission during clathrin-mediated endocytosis in eukaryotic cells . It is involved in the formation and detachment of clathrin-coated pits from the membrane during endocytosis .

Mode of Action

This compound acts as a GTPase inhibitor that rapidly and reversibly inhibits dynamin activity . This inhibition prevents endocytosis, blocking the formation of clathrin-coated vesicles . This compound also reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization in a dynamin-independent manner .

Biochemical Pathways

This compound affects the endocytic pathway by inhibiting dynamin, which is crucial for the invagination of the plasma membrane to form clathrin-coated pits . This process regulates fundamental cellular processes, including the homeostasis of the plasma membrane, receptor turnover, and the uptake of nutrients . This compound also impacts the cholesterol regulation pathway by reducing labile cholesterol in the plasma membrane .

Pharmacokinetics

It is known that this compound is soluble in dmso , which could potentially influence its absorption and distribution in the body

Result of Action

The inhibition of dynamin by this compound prevents clathrin-coated endocytosis, including the internalization of LDL receptors in the plasma membrane . It also inhibits the vesicular H±ATPase, which is involved in cholesterol recycling from endosomes back to the plasma membrane . These actions lead to a reduction in labile cholesterol in the plasma membrane and a disruption of lipid raft organization .

Action Environment

It is known that this compound should be stored at -20°c and protected from light , suggesting that temperature and light exposure could potentially affect its stability and efficacy

Safety and Hazards

When handling Dynasore hydrate, it is recommended to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . It is also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Biochemische Analyse

Biochemical Properties

Dynasore hydrate interacts with several enzymes and proteins. It inhibits the GTPase activity of dynamin I, dynamin II, dynamin-related protein 1, and mitochondrial dynamin . By blocking dynamin, this compound inhibits coated vesicle formation and dynamin-mediated endocytic pathways .

Cellular Effects

This compound has various effects on cells. It lowers labile cholesterol in the plasma membrane and distorts lipid raft organization . It also exhibits pleotropic effects on herpes simplex virus (HSV)-1 and HSV-2 infection, hindering viral entry, trafficking of viral proteins, and capsid formation . In addition, it has been shown to decrease S. flexneri-induced HeLa cell death .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the GTPase activity of dynamin, which prevents endocytosis . This inhibition is rapid and reversible . It also reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization in a dynamin-independent manner .

Temporal Effects in Laboratory Settings

This compound provides rapid and reversible inhibition of dynamin-dependent endocytosis, which is effective in cells from several species . In addition to inhibition of the GTPase of dynamin, dynasore has wider effects on cellular cholesterol, lipid rafts, and actin . The effects of this compound on cells can be reversed in approximately 20 minutes .

Metabolic Pathways

It is known to affect the regulation of cholesterol in plasma membranes .

Transport and Distribution

This compound is known to affect the transport and distribution of cholesterol within cells . It reduces labile cholesterol in the plasma membrane and disrupts lipid raft organization .

Subcellular Localization

It is known to affect the localization of cholesterol within cells

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Dynasore hydrate involves the reaction of 1,3-bis(4-chlorobenzylidene)urea with sodium hydroxide and subsequent treatment with hydrochloric acid to obtain Dynasore. The hydrate form of Dynasore can be obtained by recrystallization from water.", "Starting Materials": [ "1,3-bis(4-chlorobenzylidene)urea", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "1. Dissolve 1,3-bis(4-chlorobenzylidene)urea in a mixture of water and sodium hydroxide.", "2. Heat the reaction mixture to reflux for several hours.", "3. Cool the reaction mixture and acidify with hydrochloric acid.", "4. Collect the precipitated Dynasore by filtration.", "5. Recrystallize Dynasore from water to obtain Dynasore hydrate." ] } | |

CAS-Nummer |

1202867-00-2 |

Molekularformel |

C18H16N2O5 |

Molekulargewicht |

340.3 g/mol |

IUPAC-Name |

N-[(3,4-dihydroxyphenyl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide;hydrate |

InChI |

InChI=1S/C18H14N2O4.H2O/c21-15-6-5-11(7-17(15)23)10-19-20-18(24)14-8-12-3-1-2-4-13(12)9-16(14)22;/h1-10,21-23H,(H,20,24);1H2 |

InChI-Schlüssel |

FKWZHQSDBMSHTN-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CC(=C(C=C3)O)O)O.O |

SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O |

Kanonische SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3)O)O)O.O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6590777.png)

![6-O-Methyl-2',4''-bis-O-(trimethylsilyl)erythromycin 9-[O-(1-ethoxy-1-methylethyl)oxime]](/img/structure/B6590783.png)